

Environmental Fate and Persistence of Diquat Dibromide in Soil: A Technical Guide

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Compound of Interest

Compound Name: Reglone

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Abstract

Diquat dibromide, a non-selective contact herbicide, is characterized by its strong and rapid adsorption to soil particles, leading to very high persistence and low mobility in the terrestrial environment. This technical guide provides a comprehensive overview of the environmental fate and persistence of diquat dibromide in soil, with a focus on its adsorption, degradation, and mobility characteristics. Detailed summaries of quantitative data are presented, along with descriptions of standard experimental protocols for assessing its environmental behavior. This document is intended to serve as a resource for researchers, environmental scientists, and professionals involved in the development and risk assessment of chemical compounds.

Introduction

Diquat dibromide (6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazinediium dibromide) is a quaternary ammonium herbicide widely used for broad-spectrum weed control and as a crop desiccant.^[1] Its cationic nature governs its environmental fate, particularly in the soil compartment. Understanding the processes of adsorption, degradation, and mobility is critical for evaluating its potential environmental impact. This guide synthesizes available technical data on these processes.

Adsorption and Mobility in Soil

The most significant factor influencing the environmental fate of diquat dibromide in soil is its strong and rapid adsorption to soil colloids, primarily clay minerals and organic matter.[1][2] This strong binding affinity drastically reduces its bioavailability and mobility.

Quantitative Adsorption Data

The adsorption of diquat dibromide to soil is commonly quantified using the soil organic carbon-water partition coefficient (Koc) and the Freundlich adsorption coefficient (Kf). A high Koc value indicates strong adsorption to organic carbon, while the Kf value describes the adsorption capacity of the soil.

Parameter	Value	Soil Type/Conditions	Reference
Soil Adsorption Coefficient (Koc)	~1,000,000 (estimated)	Not specified	[3]
Freundlich Adsorption Coefficient (Kf)	Mean: 2932 mL/g	Sand soils ($\leq 10\%$ clay)	[4]
Mean: 11298 mL/g	Agricultural soils with higher clay content ($>10\%$ clay)	[4]	

Note: The Freundlich equation is given by $C_s = K_f \cdot C_e^{1/n}$, where C_s is the amount of adsorbed chemical, C_e is the equilibrium concentration in solution, K_f is the Freundlich adsorption coefficient, and $1/n$ is the Freundlich exponent.

The extremely high estimated Koc value signifies that diquat is practically immobile in soil.[3] The Kf values further illustrate the critical role of clay content in the adsorption process, with higher clay content leading to significantly stronger binding.[4] This strong adsorption is the primary reason for the low potential of diquat dibromide to leach into groundwater.[5]

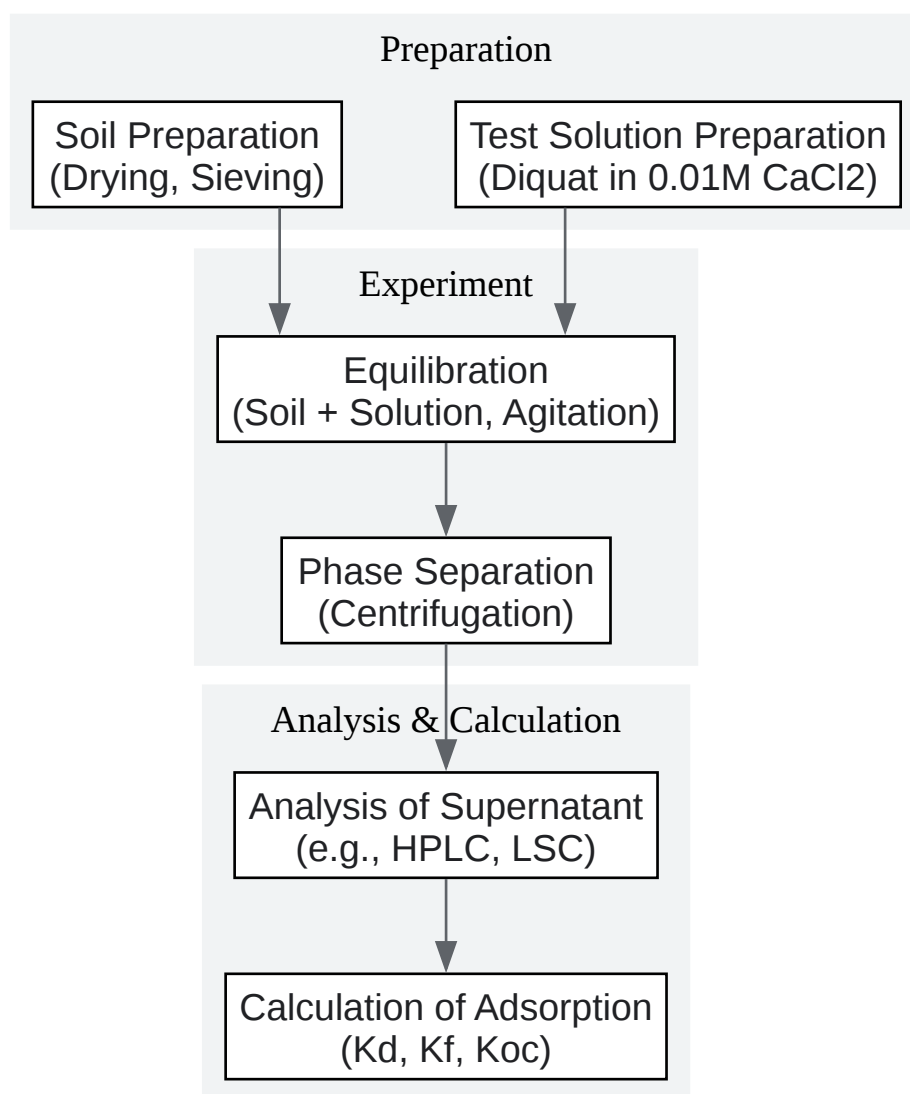
Experimental Protocol: Batch Equilibrium Adsorption Study (OECD 106)

The batch equilibrium method is a standard laboratory procedure to determine the adsorption/desorption characteristics of a chemical in soil.

Objective: To quantify the extent of adsorption of diquat dibromide to various soil types at equilibrium.

Methodology:

- **Soil Preparation:** A range of characterized soils (typically 5 or more) with varying properties (pH, organic carbon content, clay content, texture) are selected. The soils are air-dried and sieved (e.g., through a 2 mm sieve).
- **Test Solution Preparation:** A stock solution of the test substance (radiolabeled diquat dibromide is often used for ease of detection) is prepared in a 0.01 M CaCl_2 solution, which mimics the ionic strength of soil solution and minimizes cation exchange effects. A series of dilutions are made to create a range of concentrations.
- **Equilibration:** A known mass of soil is placed in a centrifuge tube, and a specific volume of the test solution is added. The soil-to-solution ratio is typically kept low (e.g., 1:5 or 1:10) to create a slurry. The tubes are then agitated (e.g., on a shaker) at a constant temperature (e.g., 20-25°C) for a predetermined equilibration time (often 24-48 hours), which is established in preliminary kinetic studies.
- **Phase Separation:** After equilibration, the solid and liquid phases are separated by centrifugation at high speed.
- **Analysis:** The concentration of diquat dibromide remaining in the supernatant (aqueous phase) is measured using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (LSC) if a radiolabeled compound is used.
- **Calculation:** The amount of diquat dibromide adsorbed to the soil is calculated by subtracting the amount remaining in the solution from the initial amount added. Adsorption isotherms (e.g., Freundlich or Langmuir) are then plotted to determine the adsorption coefficients (K_f , K_d , and subsequently K_{oc}).



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Experimental workflow for a batch equilibrium adsorption study.

Degradation in Soil

Diquat dibromide is highly persistent in soil, with microbial degradation being a very slow process. Its strong adsorption to soil particles significantly reduces its availability to soil microorganisms.

Quantitative Persistence Data

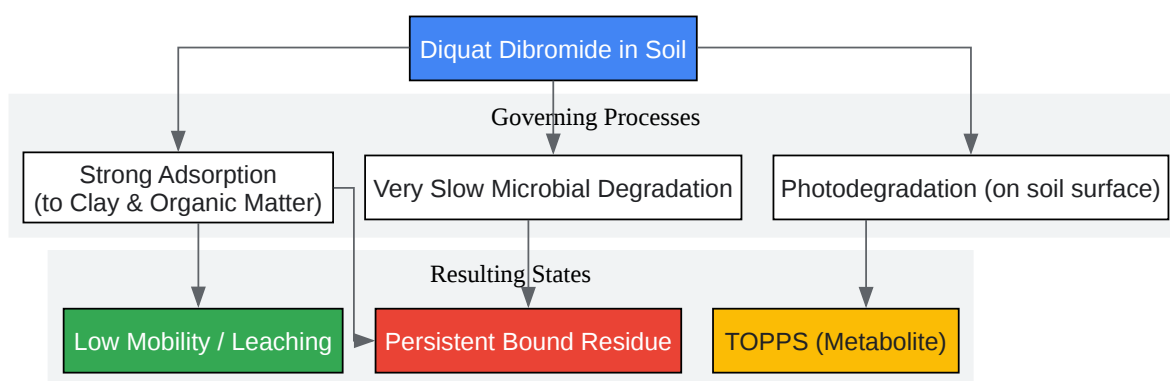
The persistence of a chemical in soil is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

Parameter	Value	Conditions	Reference
Soil Half-life (DT50)	> 1000 days	Field studies	[2]
Aerobic Laboratory DT50	Geomean: 1108 days	Dark conditions	[4]

These long half-life values classify diquat dibromide as very persistent in the soil environment. [6][7] Under aerobic conditions, mineralization to carbon dioxide is minimal.[4]

Degradation Pathways

Due to the limited microbial degradation in soil, the formation of significant degradation products is not a major feature of diquat's environmental fate in this compartment. However, a photolysis product, 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium ion (TOPPS), has been identified and is also persistent in soil.[4]



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